Adonirubin

Vue d'ensemble

Description

4,4’-Diketo-3-hydroxy-beta-carotene, also known as astaxanthin, is a naturally occurring carotenoid pigment. It is responsible for the red-orange coloration in various marine organisms such as salmon, trout, and shrimp. This compound is renowned for its potent antioxidant properties, which contribute to its health-promoting activities in humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diketo-3-hydroxy-beta-carotene typically involves the oxidative conversion of beta-carotene or its derivatives. One common method employs an in situ system to generate hypobromous acid as the oxidizing agent, using a combination of a bromate salt and a sulfite, hydrogen sulfite, or bisulfite salt .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diketo-3-hydroxy-beta-carotene can be achieved through the fermentation of genetically engineered microorganisms such as the yeast Xanthophyllomyces dendrorhous. This method involves the stepwise expression of genes responsible for the biosynthesis of carotenoids, leading to the efficient conversion of intermediates into the desired end product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Diketo-3-hydroxy-beta-carotene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hypobromous acid is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include canthaxanthin and other carotenoid derivatives .

Applications De Recherche Scientifique

4,4’-Diketo-3-hydroxy-beta-carotene has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying carotenoid biosynthesis and metabolism.

Biology: Its antioxidant properties make it a valuable tool for investigating oxidative stress and its effects on cellular processes.

Medicine: It is being explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

Industry: It is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans

Mécanisme D'action

The mechanism of action of 4,4’-Diketo-3-hydroxy-beta-carotene involves its ability to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as cell membranes and proteins, stabilizing them and preventing oxidative stress-induced damage .

Comparaison Avec Des Composés Similaires

Canthaxanthin: A 4,4’-keto-beta-carotene, similar in structure but lacks the hydroxyl groups present in 4,4’-Diketo-3-hydroxy-beta-carotene.

Zeaxanthin: A 3,3’-dihydroxy-beta-carotene, which differs by having hydroxyl groups at different positions.

Uniqueness: 4,4’-Diketo-3-hydroxy-beta-carotene is unique due to its dual keto and hydroxyl functional groups, which confer distinct antioxidant properties and biological activities compared to other carotenoids .

Activité Biologique

Adonirubin, a ketocarotenoid, is gaining attention for its potential biological activities, particularly in the fields of antioxidation, anti-carcinogenicity, and neuroprotection. This article explores the biological activity of this compound based on various research findings, including case studies and experimental data.

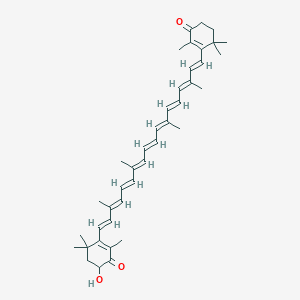

Chemical Structure and Properties

This compound is characterized by a long conjugated polyene system, which contributes to its antioxidant properties. It contains a 3-hydroxy-4-keto-β-end group that enhances its reactivity against free radicals. Its structural similarities to other carotenoids like astaxanthin and adonixanthin suggest comparable biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the inhibition of lipid peroxidation and the quenching of singlet oxygen. Studies indicate that both this compound and adonixanthin demonstrate similar activities as astaxanthin in these respects. The presence of multiple conjugated double bonds in this compound enhances its capacity to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

| Compound | Lipid Peroxidation Inhibition | Singlet Oxygen Quenching |

|---|---|---|

| This compound | High | Moderate |

| Adonixanthin | Higher than this compound | Higher than astaxanthin |

| Astaxanthin | Highest | Highest |

Anti-Cancer Properties

Research has demonstrated that this compound possesses anti-carcinogenic properties. In a study involving the Epstein-Barr virus (EBV) activation assay in Raji cells, this compound showed inhibitory effects on EBV early antigen induction without significant cytotoxicity. This suggests its potential as a chemopreventive agent.

Case Study: Mouse Skin Carcinogenesis

In an experimental model of two-stage mouse skin carcinogenesis, this compound was tested alongside astaxanthin and adonixanthin. The results indicated that while all three compounds reduced the incidence of papilloma-bearing mice, astaxanthin exhibited the strongest effect. This compound showed promise but was slightly less effective than its counterparts.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties. Similar to astaxanthin, it has been implicated in reducing oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Reduction of Oxidative Stress : this compound may decrease levels of lipid peroxidation and oxidative DNA damage.

- Promotion of Neurogenesis : It could enhance the expression of neurotrophic factors essential for neuronal survival and regeneration.

Propriétés

IUPAC Name |

6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUTWVMJGMVRQF-ROKXECAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)C(CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4418-72-8 | |

| Record name | Phoenicoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOENICOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX9MQ934U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.